(S)-Propafenone

説明

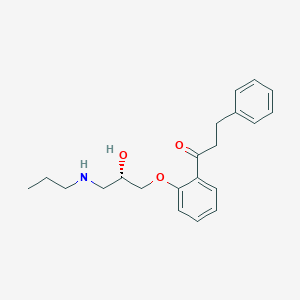

Structure

3D Structure

特性

IUPAC Name |

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107381-32-8 | |

| Record name | Propafenone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPAFENONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BQN4E2YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Propafenone's intricate dance within cardiac cells: A technical guide to its mechanism of action

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of (S)-Propafenone in Cardiac Cells.

This compound, an active enantiomer of the Class IC antiarrhythmic drug propafenone (B51707), exerts its therapeutic effects through a complex interplay with various ion channels and receptors within cardiac myocytes. This guide provides a detailed examination of its primary mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: Sodium Channel Blockade

The principal antiarrhythmic effect of this compound is its potent blockade of the fast inward sodium current (INa) in cardiomyocytes, mediated by the Nav1.5 channel.[1] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3] This effect is particularly crucial in the management of tachyarrhythmias by interrupting re-entrant circuits. The blockade of sodium channels by propafenone is both use- and state-dependent, exhibiting higher affinity for channels in the open and inactivated states, which is characteristic of its efficacy in suppressing rapid heart rates.[4][5]

Stereoselective Beta-Adrenergic Blockade

A key feature distinguishing the enantiomers of propafenone is the more potent beta-adrenergic blocking activity of the (S)-isomer.[6][7][8] this compound acts as a non-selective antagonist at β1- and β2-adrenergic receptors, with a significantly higher affinity than its (R)-counterpart.[9] This beta-blocking action contributes to its antiarrhythmic effect by attenuating the pro-arrhythmic consequences of sympathetic stimulation on the heart, such as increased heart rate and contractility.[10]

Modulation of Potassium and Calcium Channels

In addition to its primary targets, this compound also modulates the function of several potassium channels, contributing to its overall electrophysiological profile. It has been shown to inhibit the delayed rectifier potassium current (IK), the transient outward current (Ito), and the inward rectifier current (IK1).[11] The blockade of the rapid component of the delayed rectifier current (IKr), carried by hERG channels, can contribute to a prolongation of the action potential duration.[12][13] Furthermore, propafenone exhibits weak calcium channel blocking activity at higher concentrations, which may play a minor role in its clinical effects.[14][15]

Quantitative Data on this compound's Cardiac Effects

The following tables summarize the quantitative data on the effects of this compound and racemic propafenone on various cardiac ion channels and electrophysiological parameters.

| Ion Channel | Drug | IC50 / Ki (µM) | Preparation | Reference |

| hERG (IKr) | Racemic Propafenone | 13-15 | Xenopus laevis oocytes | [12] |

| hERG (IKr) | Racemic Propafenone | 0.39 | HEK-hERG cells | [16] |

| Kv1.4 (Ito-like) | Racemic Propafenone | 121 | Xenopus laevis oocytes | [17] |

| IK (delayed rectifier) | Racemic Propafenone | 0.76 | Rabbit atrial myocytes | [11] |

| Ito (transient outward) | Racemic Propafenone | 5.91 | Rabbit atrial myocytes | [11] |

| IK1 (inward rectifier) | Racemic Propafenone | 7.10 | Rabbit atrial myocytes | [11] |

| IK(ATP) (atrial) | Racemic Propafenone | 1.26 | Rabbit atrial myocytes | [14] |

| IK(ATP) (ventricular) | Racemic Propafenone | 4.94 | Rabbit ventricular myocytes | [14] |

| Voltage-gated K+ channels (Kv) | Racemic Propafenone | 5.04 | Rabbit coronary arterial smooth muscle cells | [18] |

| L-type Ca2+ channels | Racemic Propafenone | 2.5 | Rat aorta | [19] |

| β1-adrenergic receptor | (-)-Propafenone | 0.032 (Ki) | Rat cerebral cortex | [9] |

| β2-adrenergic receptor | (-)-Propafenone | 0.077 (Ki) | Rat cerebellum | [9] |

| β-adrenergic receptor | Racemic Propafenone | 0.111 (EC50) | Human left ventricular membranes | [20] |

| Electrophysiological Parameter | Drug | Effect | Experimental Model | Reference |

| QRS Duration | This compound | Prolongation | Humans | [6] |

| QRS Duration | Racemic Propafenone | 22-24% prolongation | Humans | [21] |

| PR Interval | Racemic Propafenone | Prolongation | Humans | [2] |

| Heart Rate (exercise-induced) | This compound | Reduction | Humans | [6] |

| Heart Rate (exercise-induced) | Racemic Propafenone | -6% | Humans | [10] |

| Systolic Blood Pressure (exercise-induced) | Racemic Propafenone | -6% | Humans | [10] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Cardiac Ion Currents

Objective: To measure the effect of this compound on specific ion currents (e.g., INa, IKr, IKs) in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., human, rabbit, guinea pig).

-

Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution appropriate for the specific current being measured.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to isolate and measure the current of interest. For example, to measure INa, the cell is held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials. To isolate IKr and IKs, specific voltage steps and pharmacological blockers are used.[22][23]

-

Drug Application: this compound is applied to the cell via the extracellular solution at various concentrations.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence. IC50 values are calculated by fitting the concentration-response data to the Hill equation.

Radioligand Binding Assay for Beta-Adrenergic Receptors

Objective: To determine the binding affinity of this compound for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissues or cultured cells.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) that binds to the beta-adrenergic receptors and varying concentrations of unlabeled this compound.[24]

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) of this compound can be calculated, representing its binding affinity.

Visualizing the Mechanisms of Action

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Block of sodium currents by antiarrhythmic agents: analysis of the electrophysiologic effects of propafenone in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propafenone shows class Ic and class II antiarrhythmic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potassium channel blocking properties of propafenone in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blocking effects of the antiarrhythmic drug propafenone on the HERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propafenone blocks ATP-sensitive K+ channels in rabbit atrial and ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of propafenone on pacing-induced ventricular fibrillation and intracellular calcium in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of voltage-dependent K+ current in rabbit coronary arterial smooth muscle cells by the class Ic antiarrhythmic drug propafenone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of propafenone on 45Ca movements and contractile responses in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jag.journalagent.com [jag.journalagent.com]

- 22. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Enantiomers of Propafenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone (B51707), a Class 1C antiarrhythmic agent, is a chiral drug administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. These enantiomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. While both enantiomers are equipotent in blocking the fast inward sodium channels, the primary antiarrhythmic mechanism, their effects on other channels and receptors, as well as their metabolic pathways, are stereoselective. This guide provides a comprehensive overview of the stereochemistry of propafenone, detailing the distinct properties of its enantiomers, the experimental methodologies used to characterize them, and the signaling pathways they modulate.

Stereochemistry of Propafenone

Propafenone possesses a single chiral center, resulting in two enantiomers: (S)-propafenone and (R)-propafenone. The spatial arrangement of the substituents around this chiral carbon dictates the interaction of each enantiomer with biological targets, leading to their distinct pharmacological and pharmacokinetic properties.

Pharmacological and Pharmacokinetic Properties of Propafenone Enantiomers

The enantiomers of propafenone display notable differences in their interaction with biological systems. These differences are summarized in the tables below.

Pharmacodynamic Properties

| Parameter | This compound | (R)-Propafenone | Racemic Propafenone | Reference |

| Sodium Channel Blockade | Equipotent to (R)-enantiomer | Equipotent to (S)-enantiomer | Primary antiarrhythmic effect | [1][2][3] |

| Beta-Adrenoceptor Blockade | More potent | Less potent | Moderate beta-blocking activity | [1][2][4] |

| Eudismic Ratio (S/R) for Beta-Adrenoceptor Binding | 54 | - | - | [1] |

| Ki for β1-receptors (nM) | 32 ± 1.7 | - | - | [4] |

| Ki for β2-receptors (nM) | 7.2 ± 2.9 | 571 ± 141 | - | [4][5][6] |

| Ryanodine Receptor 2 (RyR2) Inhibition | Weaker inhibitor | Potent inhibitor | - | [7] |

| Effect on His Bundle Conduction (%) | +69 ± 9 | +79 ± 27 | - | [1] |

| Reduction in Rate Pressure Product (%) | -5.9 | No significant change | -5.2 | [1] |

Pharmacokinetic Properties

| Parameter | This compound | (R)-Propafenone | Reference |

| Clearance | Slower | Faster | [2][8] |

| Clearance Ratio (R/S) | - | 0.50 ± 0.19 | [8] |

| Terminal Elimination Rate Constant | Lower | Higher (Ratio 1.64 ± 0.63) | [8] |

| Plasma Protein Binding | Stronger binding to AGP | Weaker binding to AGP | [9] |

| Fraction unbound (fu) | 0.049 | 0.076 | [8] |

| High-affinity binding to AGP (K1, M-1) | 7.65 x 10^6 | 2.81 x 10^6 | [9] |

| Metabolism | - | Cleared faster via 5-hydroxylation (CYP2D6) | [3][10][11] |

| S/R ratio of AUC in extensive metabolizers | 1.73 ± 0.15 | - | [5][6] |

| Inhibition of CYP2D6 | - | Higher degree of inhibition | [12] |

| Inhibition of CYP3A4 | - | Higher degree of inhibition | [12] |

Signaling Pathways and Mechanism of Action

Propafenone's primary antiarrhythmic effect is mediated through the blockade of the fast inward sodium current (INa) in cardiac myocytes. This action is not stereoselective. However, the enantiomers exhibit stereospecific interactions with other signaling pathways.

Experimental Protocols

Chiral Separation of Propafenone Enantiomers

The separation of propafenone enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.[13]

-

Chiral Stationary Phase: Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Lux i-Amylose-3, Chiralcel OD, Chiralpak AD), are effective for resolving propafenone enantiomers.[13][14][15]

-

Mobile Phase: A common mobile phase consists of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape.[15] A polar organic mobile phase, such as methanol (B129727) with 0.1% diethylamine, can also be used.[15]

-

Detection: The separated enantiomers are typically detected by UV absorbance at 254 nm.[15]

-

Data Analysis: The retention times and peak areas of the two enantiomers are used to determine the enantiomeric ratio and purity.[13]

Other techniques for chiral separation include enantioselective liquid-liquid extraction and capillary zone electrophoresis with chiral selectors like cyclodextrin (B1172386) derivatives.[16]

Pharmacological Assays

In Vitro Electrophysiology:

-

Preparation: Canine cardiac Purkinje fibers are isolated and superfused with Tyrode's solution.[17]

-

Procedure: The fibers are stimulated at a constant cycle length. A microelectrode is used to impale a cell and record the transmembrane action potential. The maximum upstroke velocity of phase 0 (Vmax) is measured as an index of the fast sodium current. The effects of different concentrations of each enantiomer on Vmax are then determined.[5][6][17]

Radioligand Binding Assays:

-

Preparation: Membranes from tissues expressing the target receptor (e.g., human lymphocyte β2-adrenoceptors) are prepared.[5][6]

-

Procedure: The membranes are incubated with a radiolabeled ligand (e.g., 125I-pindolol for beta-receptors) and varying concentrations of the unlabeled propafenone enantiomers.[4] The amount of bound radioligand is measured, and the inhibition constant (Ki) for each enantiomer is calculated to determine its binding affinity for the receptor.[4][5][6]

In Vitro Metabolism and CYP Inhibition Assays

Methodology:

-

Preparation: Human liver microsomes or specific recombinant cytochrome P450 (CYP) isoforms are used.[12][18]

-

Procedure: The propafenone racemate or individual enantiomers are incubated with the microsomes or CYP isoforms in the presence of a NADPH regenerating system.[12][18]

-

CYP Inhibition Screen: The activity of specific CYP isoforms (e.g., CYP2D6, CYP3A4) is monitored using fluorogenic substrates. The IC50 values for the propafenone enantiomers are determined by measuring the concentration-dependent inhibition of the fluorescent signal.[12][18]

-

Metabolite Analysis: The formation of metabolites, such as 5-hydroxypropafenone (B19502), is quantified using analytical techniques like HPLC-MS/MS.[19]

Conclusion

The stereochemical properties of propafenone are of paramount importance in understanding its overall clinical profile. The (S)-enantiomer is primarily responsible for the beta-blocking side effects, while both enantiomers contribute to the primary antiarrhythmic effect. Furthermore, the stereoselective metabolism of propafenone, with the faster clearance of the (R)-enantiomer, leads to a higher plasma concentration of the more potent beta-blocking (S)-enantiomer. The potential for the (R)-enantiomer to inhibit RyR2 channels presents an interesting avenue for future research into more targeted antiarrhythmic therapies. A thorough understanding of the distinct characteristics of each enantiomer is essential for optimizing therapeutic strategies and for the development of new, potentially safer, and more effective antiarrhythmic agents. The development of single-enantiomer formulations could offer a more specific antiarrhythmic therapy with a reduced risk of side effects.[1]

References

- 1. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ClinPGx [clinpgx.org]

- 7. A Mechanistic Clinical Trial using (R) versus this compound to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative pharmacokinetics and clinical pharmacology of propafenone enantiomers after oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective plasma protein binding of propafenone: mechanism, drug interaction, and species difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The interactions of Propafenone and its enantiomers with the major human forms of cytochrome P450 in terms of inhibition and metabolic rates - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. [PDF] The interactions of Propafenone and its enantiomers with the major human forms of cytochrome P450 in terms of inhibition and metabolic rates | Semantic Scholar [semanticscholar.org]

- 19. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (S)-Propafenone: A Technical Guide

This document provides an in-depth examination of the pharmacological properties of the (S)-enantiomer of propafenone (B51707), a Class 1C antiarrhythmic agent. It is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Propafenone is a widely used antiarrhythmic drug for the management of atrial and ventricular arrhythmias. It is administered as a racemic mixture of (S)- and (R)-enantiomers. Although structurally similar, these enantiomers exhibit distinct pharmacological activities and metabolic fates, making the study of the individual (S)-enantiomer crucial for a comprehensive understanding of the drug's overall effect. (S)-Propafenone is characterized by its potent sodium channel blocking and beta-adrenergic blocking activities.

Pharmacodynamics: Mechanism of Action

The primary antiarrhythmic effect of this compound is achieved through the blockade of cardiac sodium channels, with a significant contribution from its beta-blocking properties.

This compound is a potent blocker of fast-inward sodium channels (Nav1.5) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The (S)-enantiomer is notably more potent in this regard than its (R)-counterpart.

Both enantiomers of propafenone exhibit non-selective beta-adrenergic blocking activity, though the (S)-enantiomer is significantly more potent. This beta-blockade contributes to the drug's antiarrhythmic effect by reducing heart rate and myocardial contractility. The beta-blocking potency of this compound is comparable to that of propranolol.

The following tables summarize key quantitative data regarding the pharmacodynamic profile of this compound.

Table 1: Sodium Channel Blocking Activity

| Parameter | Value | Species | Experimental Model |

|---|

| IC50 for Na+ Current Block | 0.7 µM | Guinea Pig | Ventricular Myocytes |

Table 2: Beta-Adrenergic Receptor Binding and Blocking Activity

| Parameter | Value | Receptor Subtype | Notes |

|---|---|---|---|

| Ki (inhibition constant) | 1.3 nM | β1-adrenergic | (S)-enantiomer is ~100-fold more potent than (R) |

| Ki (inhibition constant) | 0.8 nM | β2-adrenergic |

| Beta-blocking Potency | ~1/40th of propafenone | - | In vivo studies |

Pharmacokinetics

The disposition of this compound is complex, involving stereoselective metabolism that is subject to genetic polymorphism.

Following oral administration, propafenone is almost completely absorbed. However, it undergoes extensive first-pass metabolism, resulting in a bioavailability that is highly variable and dependent on the phenotype of the metabolizing enzyme.

Propafenone is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2. The metabolism is stereoselective, with the (S)-enantiomer being the preferred substrate for the primary metabolic pathways.

The main metabolic pathways are:

-

5-Hydroxylation: Catalyzed primarily by CYP2D6, this pathway leads to the formation of 5-hydroxypropafenone (B19502) (5-OHP). The (S)-enantiomer of 5-OHP is an active metabolite with sodium channel blocking potency similar to the parent drug but with less beta-blocking activity.

-

N-Dealkylation: This pathway, mediated by CYP3A4, produces N-depropylpropafenone (NDPP), which is a less active metabolite.

Genetic polymorphism of the CYP2D6 enzyme leads to two distinct populations:

-

Extensive Metabolizers (EMs): These individuals rapidly metabolize propafenone, leading to higher plasma concentrations of the 5-OHP metabolite.

-

Poor Metabolizers (PMs): Lacking functional CYP2D6, these individuals have significantly higher plasma concentrations of the parent drug and much lower levels of 5-OHP.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value (Extensive Metabolizers) | Value (Poor Metabolizers) | Notes |

|---|---|---|---|

| Bioavailability | 3.4% - 10.6% | Higher, less defined | Subject to extensive first-pass metabolism |

| Elimination Half-life | 2-10 hours | 10-32 hours | Demonstrates genetic polymorphism |

| Clearance | Stereoselective, higher for (R)-propafenone | Reduced overall clearance | |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental approaches related to this compound pharmacology.

Caption: Mechanism of this compound Action.

Caption: Metabolic Pathway of this compound.

Caption: Patch-Clamp Electrophysiology Workflow.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological profile of this compound.

-

Objective: To determine the IC50 value for this compound's blockade of the cardiac sodium channel (Nav1.5).

-

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Electrode and Solutions: Borosilicate glass microelectrodes (resistance 1-3 MΩ) are filled with an internal solution (e.g., containing CsCl, EGTA, HEPES). The external bath solution is a Tyrode's solution.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -100 mV). Depolarizing voltage steps (e.g., to -20 mV) are applied to elicit the fast inward sodium current.

-

Data Acquisition: Baseline currents are recorded. This compound is then perfused into the bath at increasing concentrations, and the resulting inhibition of the peak sodium current is measured.

-

Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted to a Hill equation to calculate the IC50 value.

-

-

Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from a tissue source rich in the target receptor (e.g., rat heart ventricles for β1).

-

Radioligand: A specific radiolabeled ligand (e.g., [3H]dihydroalprenolol) is used to label the β-adrenergic receptors.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Conclusion

The (S)-enantiomer of propafenone is a potent pharmacological agent whose activity is defined by a dual mechanism: strong blockade of cardiac sodium channels and significant non-selective beta-adrenergic antagonism. Its complex, stereoselective metabolism, governed by the polymorphic CYP2D6 enzyme, results in significant inter-individual variability in its pharmacokinetic and pharmacodynamic effects. A thorough understanding of the distinct properties of this compound is paramount for optimizing its therapeutic use and for the development of future antiarrhythmic drugs.

An In-depth Technical Guide on the Discovery and Synthesis of (S)-Propafenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone (B51707), a Class 1C antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Initially developed as a racemic mixture, extensive research has elucidated the distinct pharmacological profiles of its enantiomers, (S)-propafenone and (R)-propafenone. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of propafenone, with a particular focus on the stereoselective synthesis of the (S)-enantiomer. Detailed experimental protocols, comparative quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Discovery and Historical Context

Propafenone was first developed by the German pharmaceutical company Knoll AG, a subsidiary of BASF. A key figure in its early synthesis is identified as Helmut Lietz. The initial German patent for propafenone was filed in the early 1970s, and it was approved for use in the United States in November 1989, marketed under the brand name Rythmol.[1] Initially, propafenone was introduced and studied as a racemic mixture of its two enantiomers.

Subsequent research revealed that the enantiomers possess distinct pharmacological activities. Both (R)- and this compound are potent sodium channel blockers, which is the basis of their Class 1C antiarrhythmic effect. However, this compound is also a potent β-adrenergic blocker, an activity not significantly observed with the (R)-enantiomer.[2][3] Conversely, (R)-propafenone has been identified as an inhibitor of the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum.[2] This stereospecificity in action has significant implications for its therapeutic use and potential side effects.

Racemic Synthesis of Propafenone

The foundational synthesis of racemic propafenone has been well-documented, with a notable method described in a patent filed by Knoll AG. This process, starting from 2'-hydroxyacetophenone, provides a reliable route to the racemic compound.

Knoll AG's Patented Racemic Synthesis

This synthesis involves a four-step process starting from 2'-hydroxyacetophenone.[4]

Experimental Protocol:

Step 1: Synthesis of 2-(2',3'-epoxypropoxy)-acetophenone

-

2'-hydroxyacetophenone is reacted with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide.

-

The reaction mixture is typically refluxed for several hours.

-

After cooling, the solid byproducts are filtered off, and the excess epichlorohydrin is removed under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of 2-(2'-hydroxy-3'-propylaminopropoxy)-acetophenone

-

The crude 2-(2',3'-epoxypropoxy)-acetophenone is reacted with n-propylamine.

-

The reaction is generally carried out by refluxing the epoxide in an excess of n-propylamine.

-

After the reaction is complete, the excess n-propylamine is distilled off to yield the amino alcohol intermediate.

Step 3: Synthesis of 2-(2'-hydroxy-3'-propylaminopropoxy)-benzalacetophenone

-

The intermediate from the previous step is subjected to an Aldol condensation with benzaldehyde.

-

The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol.

-

The mixture is refluxed for several hours to facilitate the condensation and dehydration to form the chalcone (B49325).

Step 4: Hydrogenation to Propafenone

-

The resulting chalcone is hydrogenated to reduce the carbon-carbon double bond.

-

This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Following the reduction, the product is worked up and can be converted to its hydrochloride salt for purification and formulation.

Alternative Racemic Synthesis from Phenol

An alternative multi-step synthesis starting from the more basic raw material, phenol, has also been described. This method involves the initial formation of a chalcone from o-hydroxyacetophenone, which is itself derived from phenol.[5]

Enantioselective Synthesis of this compound

The distinct pharmacological profile of this compound has driven the development of stereoselective synthetic routes to obtain this enantiomer in high purity. These methods typically employ chiral auxiliaries or chiral catalysts to control the stereochemistry of the key bond-forming reactions.

While a specific, detailed industrial-scale protocol for the asymmetric synthesis of this compound is often proprietary, a common academic approach involves the use of a chiral building block, such as (R)-glycidyl nosylate (B8438820) or a related chiral epoxide, to introduce the desired stereocenter.

Conceptual Experimental Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow for this compound.

Quantitative Data on Synthesis Methods

A direct comparison of yields and enantiomeric excess (e.e.) for different published methods is crucial for process development and optimization. The following table summarizes available data from various sources. It is important to note that yields can be highly dependent on reaction scale and optimization.

| Synthesis Method | Starting Material | Key Step | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

| Racemic Synthesis (Knoll AG Patent) | 2'-Hydroxyacetophenone | Racemic Epoxidation | ~67 | Not Applicable | [4] |

| Racemic Synthesis (from Phenol) | o-Hydroxyacetophenone | Aldol Condensation | ~50 (from o-hydroxyacetophenone) | Not Applicable | [6] |

| Chiral Resolution | Racemic Propafenone | Diastereomeric Salt Crystallization | <50 (for each enantiomer) | >99 | [7] |

| Asymmetric Synthesis (Analogue) | 3-Phenethylbenzofuran derivative | Asymmetric Reduction | Not specified for propafenone | 73 | [8] |

Signaling Pathways and Mechanism of Action

Propafenone's antiarrhythmic effects stem from its ability to modulate key ion channels and receptors in cardiomyocytes. The distinct actions of its enantiomers are visualized in the following signaling pathway diagrams.

Sodium Channel Blockade (Class 1C Action)

Both (S)- and (R)-propafenone are potent blockers of the fast sodium channels (Nav1.5) in cardiac muscle cells. This action reduces the rapid influx of sodium during phase 0 of the action potential, thereby slowing conduction velocity and decreasing the excitability of the myocardial cells.

Caption: Mechanism of sodium channel blockade by propafenone.

β-Adrenergic Receptor Blockade by this compound

This compound acts as a non-selective β-adrenergic receptor antagonist. This action is particularly relevant in conditions of high sympathetic tone, where it can help to control heart rate and reduce the pro-arrhythmic effects of catecholamines.

References

- 1. Propafenone - Wikipedia [en.wikipedia.org]

- 2. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4474986A - Preparation of propafenone - Google Patents [patents.google.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. CN115124409A - Preparation method of propafenone hydrochloride intermediate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In vitro studies on (S)-Propafenone activity

An In-Depth Technical Guide to the In Vitro Activity of (S)-Propafenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone (B51707) is a Class 1C antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1][2] Clinically, it is administered as a racemic mixture of its (S)- and (R)-enantiomers.[3][4] However, these enantiomers exhibit significant stereoselectivity in their pharmacological profiles. While both enantiomers are equipotent in their primary antiarrhythmic action—sodium channel blockade—the (S)-enantiomer is a substantially more potent β-adrenergic receptor antagonist.[3][5][6] This dual-action profile of this compound is critical to understanding its complete mechanism of action and potential side effects. This document provides a comprehensive technical overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanisms of this compound

The in vitro activity of this compound is primarily defined by two distinct pharmacological actions:

-

Sodium Channel Blockade: As a Class 1C agent, this compound potently blocks the fast inward sodium current (INa) in cardiomyocytes.[2][4] This action reduces the upstroke velocity of Phase 0 of the cardiac action potential, slows conduction velocity, and prolongs the effective refractory period.[3][7] This mechanism is not stereoselective, with the (R)-enantiomer demonstrating equivalent potency.[5][6]

-

β-Adrenergic Antagonism: this compound is a potent competitive antagonist of β-1 and β-2 adrenergic receptors.[2][8] This activity is markedly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[6][8] This β-blocking action can contribute to the therapeutic effect by reducing sympathetic tone on the heart but is also responsible for side effects such as bradycardia.[1][9]

Quantitative In Vitro Activity Data

The following tables summarize key quantitative data for Propafenone enantiomers from in vitro studies. This allows for a direct comparison of the stereoselective activities.

Table 1: β-Adrenergic Receptor Binding Affinity

| Enantiomer / Mixture | Receptor Subtype | Preparation | Assay | Radioligand | Value (nM) | Reference |

|---|---|---|---|---|---|---|

| (-)-Propafenone (S-form) | β1 | Rat Cerebral Cortex | Binding Assay (Ki) | ¹²⁵I-pindolol | 32 ± 1.7 | [8] |

| (-)-Propafenone (S-form) | β2 | Rat Cerebellum | Binding Assay (Ki) | ¹²⁵I-pindolol | 77 ± 5.8 | [8] |

| (+)-Propafenone (R-form) | β1 / β2 | Rat Cortex / Cerebellum | Binding Assay (Ki) | ¹²⁵I-pindolol | 10- to 75-fold less potent than (S)-form | [8] |

| Racemic Propafenone | β-Adrenoceptor | Human Left Ventricle | Binding Assay (EC₅₀) | ¹²⁵I-iodocyanopindolol | 111 ± 13 |[10] |

Table 2: Ion Channel Activity

| Enantiomer / Mixture | Channel | Preparation | Assay | Effect | Concentration | Reference |

|---|---|---|---|---|---|---|

| Racemic Propafenone | Kv Channels | Coronary Arterial Smooth Muscle Cells | Patch Clamp | 51% decrease in current at +60 mV | 10 µM | [11] |

| This compound | Na+ Channels | Guinea Pig Heart (Langendorff) | Electrophysiology | +69% ± 9% increase in His bundle conduction time | 3 µM | [6] |

| (R)-Propafenone | Na+ Channels | Guinea Pig Heart (Langendorff) | Electrophysiology | +79% ± 27% increase in His bundle conduction time | 3 µM |[6] |

Signaling Pathways and Mechanisms of Action

Visual diagrams are provided below to illustrate the key molecular pathways affected by this compound.

References

- 1. Propafenone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 8. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology and beta-blocking efficacy of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of (S)-Propafenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent utilized in the management of atrial and ventricular arrhythmias. It functions primarily by blocking sodium channels in the myocardium, thereby reducing the excitability of cardiac cells. Additionally, propafenone exhibits beta-adrenergic blocking properties.[1][2] The drug is administered as a racemic mixture of (S)- and (R)-enantiomers. While both enantiomers possess similar sodium channel blocking activity, the (S)-enantiomer is primarily responsible for the beta-blocking effects.[3][4] This technical guide focuses on the core physicochemical properties of (S)-Propafenone hydrochloride, providing a comprehensive overview for researchers and professionals in drug development.

It is important to note that enantiomers exhibit identical physical and chemical properties in an achiral environment.[5] Therefore, the fundamental physicochemical properties such as melting point, solubility in achiral solvents, pKa, and logP of this compound hydrochloride are expected to be the same as those of the racemic mixture.

Physicochemical Properties

The following tables summarize the key physicochemical properties of propafenone hydrochloride.

Table 1: General and Physical Properties of Propafenone Hydrochloride

| Property | Value | Reference |

| Chemical Name | 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride | [6] |

| Molecular Formula | C₂₁H₂₈ClNO₃ | [7] |

| Molecular Weight | 377.9 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [6][9] |

| Melting Point | 165-174 °C | [6][9][10] |

Table 2: Solubility Profile of Propafenone Hydrochloride

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [11] |

| Ethanol | Soluble | [12] |

| Methanol | Soluble | [10] |

| Chloroform | Slightly soluble | [11] |

| DMSO | ≥ 18.6 mg/mL | [13] |

| Hot Water | Soluble | [6] |

| Ether | Insoluble | [6] |

Table 3: Ionization and Partitioning Characteristics of Propafenone

| Property | Value | Reference |

| pKa (basic) | 9.27 | [8] |

| LogP | 3.2 | [8] |

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are crucial for quality control and formulation development. The following sections outline the experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point of this compound hydrochloride can be determined using the capillary melting point apparatus, a standard pharmacopeial method.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound hydrochloride.

Detailed Protocol:

-

Sample Preparation: A small amount of this compound hydrochloride is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The temperature of the block is raised at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the clear point) are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound hydrochloride in a specific solvent can be determined using the shake-flask method.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound hydrochloride.

Detailed Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound hydrochloride is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the protonated amine group in this compound hydrochloride can be determined by potentiometric titration.

Workflow for pKa Determination

Caption: Workflow for determining the pKa of this compound hydrochloride.

Detailed Protocol:

-

Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of purified water or a water-miscible co-solvent if solubility is limited.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

-

Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing for stabilization.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the point where half of the this compound hydrochloride has been neutralized.

LogP Determination (Reverse-Phase HPLC Method)

The partition coefficient (LogP), a measure of lipophilicity, can be determined using a correlation with the retention time in reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Mechanism of sodium channel blockade by this compound hydrochloride.

Beta-Adrenergic Blockade

The (S)-enantiomer of propafenone exhibits beta-adrenergic receptor blocking activity. [3]This action antagonizes the effects of catecholamines (e.g., adrenaline) on the heart, leading to a decrease in heart rate and myocardial contractility. This contributes to its antiarrhythmic effect, particularly in arrhythmias exacerbated by sympathetic stimulation. [14]

Caption: Mechanism of beta-adrenergic blockade by this compound hydrochloride.

Conclusion

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, along with detailed experimental protocols for their determination and a visualization of its primary mechanisms of action. While specific experimental data for the (S)-enantiomer is limited, the properties of the racemate serve as a robust reference point for research and development activities. Understanding these fundamental characteristics is essential for the formulation, quality control, and effective clinical application of this important antiarrhythmic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 3. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propafenone Hydrochloride - LKT Labs [lktlabs.com]

- 7. Propafenone Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propafenone Hcl BP EP USP CAS 34183-22-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. Propafenone HCl (SA-79) | Sodium Channel inhibitor | class 1C anti-arrhythmic drug| CAS 34183-22-7 | SA-79; SA79; Rytmonorm; Pronon; Arythmol; Baxarytmon; Cuxafenon; Fenoprain | InvivoChem [invivochem.com]

- 11. PROPAFENONE HYDROCHLORIDE TABLETS [dailymed.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-Propafenone in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propafenone (B51707), with a focus on (S)-Propafenone. Due to the limited availability of specific solubility data for the (S)-enantiomer, this guide presents data for propafenone hydrochloride, the racemic mixture of (S)- and (R)-propafenone, which is the most commonly used form in research and clinical practice. This document also outlines detailed experimental protocols for solubility determination and illustrates the key signaling pathways associated with propafenone's mechanism of action.

Introduction to this compound

Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias. It exists as two enantiomers, this compound and (R)-Propafenone. While both enantiomers exhibit sodium channel blocking activity, the (S)-enantiomer is also a more potent β-adrenergic antagonist.[1] The differential pharmacological activities of the enantiomers underscore the importance of understanding their individual physicochemical properties, including solubility. However, solubility data in the public domain predominantly pertains to the racemic propafenone hydrochloride.

Solubility of Propafenone Hydrochloride

Propafenone hydrochloride is described as a white crystalline powder.[1][2] Its solubility in various research solvents is summarized in the table below. It is important to note that these values are for the racemic mixture and the solubility of the individual (S)-enantiomer may differ.

Data Presentation: Solubility of Propafenone Hydrochloride

| Solvent | Solubility (mg/mL) | Comments |

| Dimethyl Sulfoxide (DMSO) | ~30[3] | - |

| Dimethylformamide (DMF) | ~20[3] | - |

| Ethanol | ~0.3[3] | Slightly soluble[1][2][4] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25[3] | For aqueous buffer solutions, it is recommended to first dissolve in DMSO.[3] |

| Water | Slightly soluble[1][2] | Also described as sparingly soluble in aqueous buffers.[3] |

| Chloroform | Slightly soluble[1][2] | - |

| Glacial Acetic Acid | Slightly soluble[4] | - |

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound using the widely accepted shake-flask method.[5][6][7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Propafenone

Propafenone's primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac myocytes.[2][8] This reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and conduction velocity. Additionally, the (S)-enantiomer of propafenone exhibits β-adrenergic blocking activity, which can lead to a decrease in heart rate and myocardial contractility.[8]

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Caption: Experimental workflow for the shake-flask solubility assay.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. PROPAFENONE HYDROCHLORIDE TABLETS [dailymed.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Propafenon hydrochlorid [chembk.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

Unlocking New Therapeutic Avenues: A Technical Guide to Early-Stage Research on (S)-Propafenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707), a class 1c antiarrhythmic agent, has long been a cornerstone in the management of cardiac arrhythmias. Its mechanism of action primarily involves the blockage of sodium channels in cardiac cells.[1] Beyond its well-established role in cardiology, emerging research has unveiled a compelling new facet of propafenone and its derivatives: their potent activity as modulators of multidrug resistance (MDR) in cancer cells and their potential in other therapeutic areas. This technical guide delves into the early-stage research of (S)-Propafenone derivatives, providing a comprehensive overview of their synthesis, pharmacological activities, and underlying mechanisms of action. A particular focus is placed on their role as P-glycoprotein (P-gp) inhibitors, a key mechanism in overcoming MDR in oncology.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for propafenone and its derivatives as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.

Table 1: P-glycoprotein Inhibitory Activity of Propafenone and its Metabolites [2]

| Compound | Target | Assay | IC50 (µM) |

| (R/S)-Propafenone | P-glycoprotein | Digoxin Transport Inhibition in Caco-2 cells | 6.8 |

| 5-Hydroxypropafenone | P-glycoprotein | Digoxin Transport Inhibition in Caco-2 cells | 19.9 |

| N-Desalkylpropafenone | P-glycoprotein | Digoxin Transport Inhibition in Caco-2 cells | 21.3 |

Table 2: P-glycoprotein Inhibitory Activity of Propafenone Analogs [3]

| Compound | Target | Assay | IC50 (µM) |

| Propafenone | P-glycoprotein | Not Specified | 3 |

| GPV0576 | P-glycoprotein | Not Specified | 0.005 |

Key Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular pathways through which propafenone and its derivatives exert their effects, particularly in the context of cancer therapy. One significant pathway involves the induction of ferroptosis, a form of iron-dependent programmed cell death, in melanoma cells.

JNK/JUN/HMOX1 Signaling Pathway in Propafenone-Induced Ferroptosis

Propafenone has been shown to sensitize melanoma cells to ferroptosis inducers. This sensitization is achieved through the transcriptional upregulation of mitochondrial heme oxygenase 1 (HMOX1). The signaling cascade leading to this upregulation involves the activation of the Jun N-terminal kinase (JNK) and its downstream effector, JUN. This pathway highlights a novel mechanism of action for propafenone derivatives beyond their established channel-blocking activities.

Caption: JNK/JUN/HMOX1 signaling pathway activated by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following sections provide outlines for key experiments cited in the study of this compound derivatives.

Synthesis of Propafenone Derivatives

The synthesis of novel propafenone analogs often follows a multi-step process. A general method involves the following key stages[4]:

-

Condensation: Reaction of an appropriate acetophenone (B1666503) with a substituted benzaldehyde.

-

Reduction: Selective reduction of the resulting α,β-unsaturated ketone.

-

Epoxidation: Addition of an epoxide, such as epichlorohydrin, to a phenolic intermediate.

-

Aminolysis: Ring-opening of the epoxide with a suitable amine (e.g., propylamine).

-

Salt Formation: Conversion to the hydrochloride salt to improve solubility and stability.

The following workflow illustrates a typical synthetic route:

Caption: General synthetic workflow for propafenone derivatives.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds to identify them as substrates or inhibitors.

Materials:

-

P-gp-containing membrane vesicles

-

ATP solution

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Test compounds this compound derivatives

-

Positive control (e.g., Verapamil)

-

Inhibitor control (e.g., Sodium orthovanadate)

-

Phosphate (B84403) detection reagent (e.g., malachite green)

-

Microplate reader

Protocol:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

-

Incubation with Compound: Add the test compounds to the wells and incubate to allow for interaction with P-gp. Include wells for basal activity (no compound) and positive control.

-

Initiation of Reaction: Add ATP to all wells to start the ATPase reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding the phosphate detection reagent.

-

Detection: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

-

Analysis: Calculate the percentage of ATPase stimulation or inhibition by the test compounds relative to the basal and control activities.

Daunomycin Accumulation/Efflux Assay

This assay is used to determine the ability of this compound derivatives to inhibit the efflux of fluorescent P-gp substrates, such as daunomycin, from multidrug-resistant cells.

Materials:

-

MDR cell line overexpressing P-gp (e.g., CCRF-CEM/VBL)

-

Parental sensitive cell line

-

Daunomycin (or another fluorescent P-gp substrate like Rhodamine 123)

-

Test compounds (this compound derivatives)

-

Positive control inhibitor (e.g., Verapamil)

-

Cell culture medium

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Cell Seeding: Seed the MDR and parental cells in a multi-well plate and allow them to adhere.

-

Pre-incubation with Inhibitors: Treat the cells with various concentrations of the this compound derivatives or positive control for a specific duration.

-

Loading with Fluorescent Substrate: Add daunomycin to the wells and incubate to allow for its uptake into the cells.

-

Washing: Wash the cells with ice-cold buffer to remove extracellular daunomycin.

-

Efflux Period: Resuspend the cells in fresh medium (with or without the test compounds) and incubate at 37°C to allow for P-gp-mediated efflux.

-

Measurement of Intracellular Fluorescence: At different time points, measure the intracellular fluorescence of daunomycin using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Compare the fluorescence intensity in treated cells to that in untreated cells. An increase in intracellular fluorescence in the presence of a test compound indicates inhibition of P-gp-mediated efflux.

Conclusion and Future Directions

The early-stage research on this compound derivatives has unveiled a promising class of compounds with significant potential beyond their traditional antiarrhythmic applications. Their ability to modulate P-glycoprotein and induce novel cell death pathways like ferroptosis opens up new avenues for cancer therapy, particularly in overcoming multidrug resistance. The structure-activity relationship studies, though still in their nascent stages for the (S)-enantiomer specifically, provide a solid foundation for the rational design of more potent and selective derivatives.

Future research should focus on several key areas:

-

Stereospecific Synthesis and Evaluation: A more systematic investigation of the (S)-enantiomers of a wider range of propafenone derivatives is needed to fully understand their pharmacological profile and therapeutic potential.

-

Elucidation of Downstream Signaling: Further exploration of the signaling pathways modulated by these derivatives will provide deeper insights into their mechanisms of action and may reveal novel therapeutic targets.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of the most promising this compound derivatives in relevant animal models of cancer and other diseases.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies for resistant cancers.

References

- 1. Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterisation of (R/S)-propafenone and its metabolites as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Synthesis of (S)-Propafenone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone (B51707) is a class 1c anti-arrhythmic agent widely used in the treatment of atrial and ventricular arrhythmias. The drug is administered as a racemic mixture of its (R) and (S) enantiomers, which exhibit different pharmacological profiles. The (S)-enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the sodium channel blockade. The development of a stereoselective synthesis for the individual enantiomers is of significant interest for further pharmacological studies and the potential development of enantiopure drugs with improved therapeutic indices. This document details a chemoenzymatic protocol for the chiral synthesis of (S)-Propafenone hydrochloride. The key step in this synthesis is the enzymatic kinetic resolution of a racemic chlorohydrin acetate (B1210297) intermediate using a commercially available lipase (B570770), which provides the desired (S)-chlorohydrin precursor with high enantiomeric purity.

Introduction

Propafenone, chemically known as 1-(2-[2-hydroxy-3-(propylamino)propoxy]phenyl)-3-phenylpropan-1-one, is a well-established antiarrhythmic drug. The presence of a chiral center at the 2-hydroxy position of the propanolamine (B44665) side chain results in two enantiomers, (R)- and this compound. Clinical and preclinical studies have demonstrated that the enantiomers of propafenone possess distinct pharmacological activities. While both enantiomers are potent sodium channel blockers, the (S)-enantiomer exhibits significantly greater β-adrenoceptor blocking activity.[1] This stereoselectivity in its biological action underscores the importance of developing synthetic routes to access the individual enantiomers in high purity.

This application note provides a detailed protocol for the chiral synthesis of this compound hydrochloride via a chemoenzymatic approach. This method leverages the high enantioselectivity of lipases to resolve a racemic intermediate, offering a practical and efficient route to the desired (S)-enantiomer.

Overall Synthesis Scheme

The synthesis of this compound hydrochloride can be achieved in a three-stage process:

-

Synthesis of Racemic Precursor: Preparation of the racemic chlorohydrin acetate, rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate.

-

Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis of the racemic acetate to yield the enantiomerically enriched (S)-chlorohydrin, 1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one.

-

Synthesis of this compound HCl: Conversion of the chiral chlorohydrin to this compound, followed by salt formation to yield the hydrochloride salt.

Experimental Protocols

Stage 1: Synthesis of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate

This stage involves the synthesis of the key racemic intermediate. The synthesis starts from commercially available 2'-hydroxy-3-phenylpropiophenone (B21841).

Materials and Reagents:

-

2'-Hydroxy-3-phenylpropiophenone

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Sodium hydroxide (B78521) (NaOH)

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Epoxidation: To a solution of 2'-hydroxy-3-phenylpropiophenone (1 equivalent) in a suitable organic solvent such as toluene, add a phase-transfer catalyst like tetrabutylammonium bromide (0.05 equivalents) and an aqueous solution of sodium hydroxide (2 equivalents). Add epichlorohydrin (1.5 equivalents) dropwise at room temperature and stir the mixture vigorously for 4-6 hours at 48-52 °C.[2] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

-

Acetylation: Dissolve the crude epoxide in dichloromethane. Add pyridine (1.2 equivalents) and cool the solution to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate.

Stage 2: Enzymatic Kinetic Resolution of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate

This is the key chiral-differentiating step where the racemic acetate is resolved using a lipase.

Materials and Reagents:

-

rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (rac-5 )

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

Procedure:

-

To a suspension of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (rac-5 ) in a mixture of 0.1 M phosphate buffer and THF (8:2, v/v), add Novozym® 435. A typical enzyme to substrate ratio is 2:1 (m/m).[3]

-

Incubate the mixture in a shaker at 35 °C and 250 rpm for 48 hours.[3] Alternatively, the reaction can be performed at 50 °C for 24 hours.[3]

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product, and to stop the reaction at approximately 50% conversion.

-

Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., THF), dried, and reused.

-

Extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture contains the unreacted (R)-acetate ((R)-5 ) and the product (S)-chlorohydrin, 1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one ((S)-4 ). Separate these two compounds by silica gel column chromatography.

Stage 3: Synthesis of this compound hydrochloride

The enantiomerically enriched (S)-chlorohydrin is converted to the final product in this stage.

Materials and Reagents:

-

1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one ((S)-4 )

-

n-Propylamine

-

Ethanol

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (B130326)

-

Diethyl ether

Procedure:

-

Dissolve the purified (S)-chlorohydrin ((S)-4 ) in ethanol. Add an excess of n-propylamine (e.g., 3-5 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess n-propylamine and ethanol.

-

Dissolve the crude this compound base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

-

Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the chemoenzymatic synthesis of this compound hydrochloride based on literature values.[3]

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Enzymatic Kinetic Resolution | (S)-1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one ((S)-4 ) | 47 | 95 |

| Unreacted (R)-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate ((R)-5 ) | 46 | 96 | |

| Conversion of (S)-4 to this compound HCl | This compound hydrochloride | High | 95 |

Note: The yield for the final step is typically high but may vary depending on the purification method.

Visualization

Experimental Workflow

The overall workflow for the chiral synthesis of this compound hydrochloride is depicted in the following diagram.

Caption: Workflow for the chemoenzymatic synthesis of this compound HCl.

Signaling Pathway/Reaction Mechanism